molecular formula C9H8ClFO2S B2892362 [(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid CAS No. 714260-38-5

[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid

Cat. No.: B2892362
CAS No.: 714260-38-5
M. Wt: 234.67
InChI Key: CCGYUPNKDSPQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid is an organic compound with the molecular formula C9H8ClFO2S It is characterized by the presence of a chloro and fluoro substituent on the benzyl ring, and a sulfanyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thioglycolic acid displaces the chloride ion on the benzyl ring, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloro and fluoro substituents may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chloro-6-fluorobenzyl)thio]acetic acid
  • [(2-Chloro-6-fluorobenzyl)oxy]acetic acid
  • [(2-Chloro-6-fluorobenzyl)amino]acetic acid

Uniqueness

[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid is unique due to the presence of both chloro and fluoro substituents on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The sulfanyl group also provides distinct chemical properties compared to other similar compounds with different functional groups.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2S/c10-7-2-1-3-8(11)6(7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGYUPNKDSPQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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